4,11,13-trimethyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
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Overview
Description
2,8,10-Trimethyl-N-(pyridin-3-ylmethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines pyridine, pyrazole, and pyrimidine rings, making it a versatile scaffold for drug development and other scientific applications.
Mechanism of Action
Target of Action
Similar compounds have shown significant inhibitory activity againstCDK2/cyclin A2 . This suggests that the compound might also target similar proteins or enzymes.
Mode of Action
It’s known that similar compounds inhibit their targets by binding to the active site, thereby preventing the target from performing its function .
Pharmacokinetics
The ic50 values of similar compounds suggest that they are able to reach their targets in sufficient concentrations to have a significant effect .
Result of Action
The inhibition of a protein like cdk2/cyclin a2 would likely result in the disruption of cell cycle progression, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,10-trimethyl-N-(pyridin-3-ylmethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrazole precursor, followed by cyclization to form the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,8,10-Trimethyl-N-(pyridin-3-ylmethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2,8,10-Trimethyl-N-(pyridin-3-ylmethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
2,8,10-Trimethyl-N-(pyridin-3-ylmethyl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is unique due to its specific combination of pyridine, pyrazole, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
4,11,13-trimethyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c1-11-7-12(2)21-17-16(11)18-22-13(3)8-15(24(18)23-17)20-10-14-5-4-6-19-9-14/h4-9,20H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYZPGWIFHOIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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